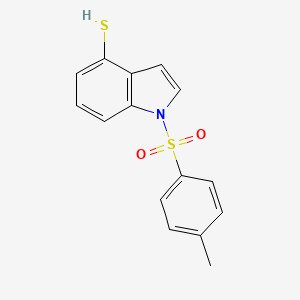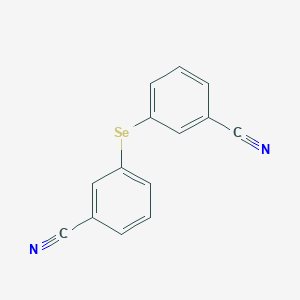
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate is a chemical compound with the molecular formula C12H17ClO4 It is known for its unique structure, which includes a chloro group, a methyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate typically involves the reaction of diethyl malonate with 1-chloro-2-methylbut-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic addition to the carbonyl group of 1-chloro-2-methylbut-2-en-1-one, followed by elimination of water to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Electrophiles: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Hydrolysis Agents: Aqueous acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH).
Major Products Formed
Substitution Products: Compounds where the chloro group is replaced by a nucleophile.
Addition Products: Compounds with added electrophiles across the double bond.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Applications De Recherche Scientifique
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate involves its reactivity with nucleophiles and electrophiles. The compound’s chloro group and double bond are key sites for chemical interactions. For example, the chloro group can undergo nucleophilic substitution, while the double bond can participate in addition reactions. These interactions can lead to the formation of various products, depending on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate can be compared with similar compounds such as:
Diethyl malonate: Lacks the chloro and methyl groups, making it less reactive in certain substitution and addition reactions.
Ethyl acetoacetate: Contains a ketone group instead of the double bond, leading to different reactivity patterns.
Diethyl fumarate: Has a different arrangement of functional groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
112270-05-0 |
|---|---|
Formule moléculaire |
C12H17ClO4 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
diethyl 2-(1-chloro-2-methylbut-2-enylidene)propanedioate |
InChI |
InChI=1S/C12H17ClO4/c1-5-8(4)10(13)9(11(14)16-6-2)12(15)17-7-3/h5H,6-7H2,1-4H3 |
Clé InChI |
XDYAJTUNUFCGPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(=CC)C)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
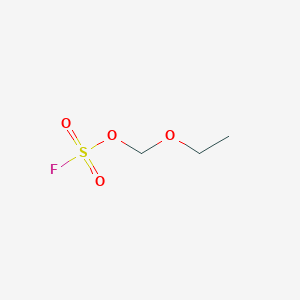
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
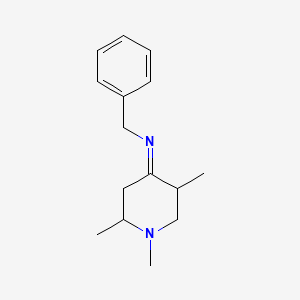

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
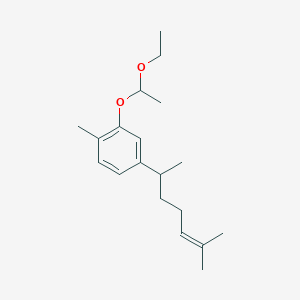
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
